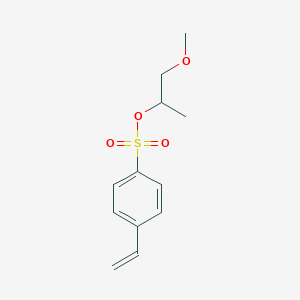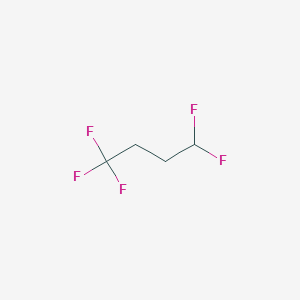
1,1,1,4,4-Pentafluorobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,4,4-Pentafluorobutane is a fluorinated hydrocarbon with the molecular formula C4H5F5. It is a colorless, non-flammable liquid that is primarily used as a solvent and in various industrial applications. The compound is known for its low toxicity and environmental impact, making it a preferred choice in many applications.
Méthodes De Préparation
1,1,1,4,4-Pentafluorobutane can be synthesized through the fluorination of 1,1,1,4,4-pentachlorobutane using hydrogen fluoride (HF) as a fluorinating agent. The reaction typically occurs in a liquid-phase fluorination reactor with a low-temperature reaction zone (60-90°C) and a high-temperature reaction zone (90-140°C). The reaction is catalyzed by antimony pentachloride or tin tetrachloride, and the reaction pressure is maintained at 1.0-1.5 MPa .
Analyse Des Réactions Chimiques
1,1,1,4,4-Pentafluorobutane undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Hydrolysis: In the presence of water and a catalyst, it can hydrolyze to form corresponding alcohols and acids.
Common reagents used in these reactions include hydrogen fluoride, antimony pentachloride, and tin tetrachloride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,1,1,4,4-Pentafluorobutane has a wide range of applications in scientific research:
Chemistry: It is used as a solvent in various chemical reactions and processes due to its stability and low reactivity.
Biology: The compound is used in the preparation of biological samples for analysis, as it can dissolve various organic compounds without affecting the biological material.
Medicine: It is used in the formulation of certain pharmaceuticals and in the development of drug delivery systems.
Industry: The compound is used in the production of refrigerants, foaming agents, and as a cleaning solvent in the electronics industry
Mécanisme D'action
The mechanism of action of 1,1,1,4,4-Pentafluorobutane involves its interaction with various molecular targets and pathways. As a solvent, it can dissolve a wide range of organic compounds, facilitating chemical reactions and processes. Its low reactivity and stability make it an ideal medium for various industrial and research applications.
Comparaison Avec Des Composés Similaires
1,1,1,4,4-Pentafluorobutane is similar to other fluorinated hydrocarbons such as 1,1,1,3,3-Pentafluorobutane and 1,1,1,2,2-Pentafluorobutane. it is unique in its specific molecular structure, which gives it distinct physical and chemical properties. For example, 1,1,1,3,3-Pentafluorobutane is primarily used in the production of rigid polyurethane foams, while this compound is more commonly used as a solvent and in the electronics industry .
Similar Compounds
- 1,1,1,3,3-Pentafluorobutane
- 1,1,1,2,2-Pentafluorobutane
- 1,1,1,2,3,3,3-Heptafluoropropane
These compounds share similar fluorinated structures but differ in their specific applications and properties.
Propriétés
Numéro CAS |
161879-85-2 |
|---|---|
Formule moléculaire |
C4H5F5 |
Poids moléculaire |
148.07 g/mol |
Nom IUPAC |
1,1,1,4,4-pentafluorobutane |
InChI |
InChI=1S/C4H5F5/c5-3(6)1-2-4(7,8)9/h3H,1-2H2 |
Clé InChI |
VWCRVILSEXWIIL-UHFFFAOYSA-N |
SMILES canonique |
C(CC(F)(F)F)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


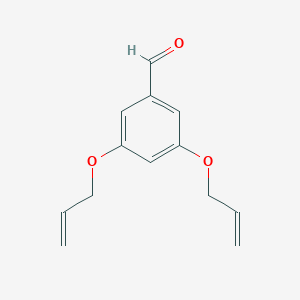
![{4-[4-(Trifluoromethyl)phenoxy]phenyl}phosphonic dichloride](/img/structure/B14259993.png)
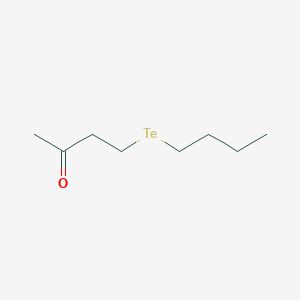
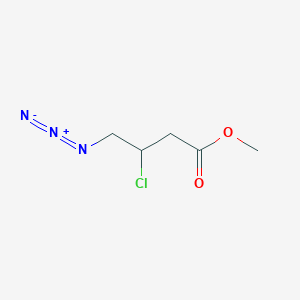
![Propanal, 2-[(phenylmethoxy)methoxy]-, (2R)-](/img/structure/B14259998.png)

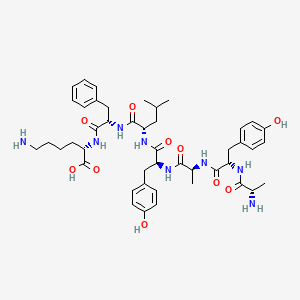
![N-(4-Aminobutyl)-N-(3-aminopropyl)-N'-[(3beta,5alpha)-cholestan-3-yl]urea](/img/structure/B14260028.png)


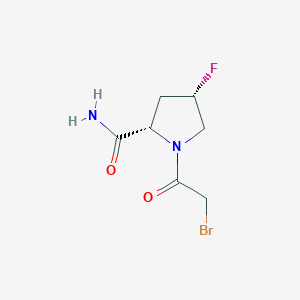
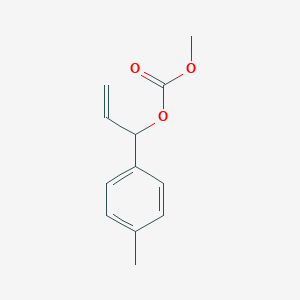
![3-({Bis[(propan-2-yl)sulfanyl]acetyl}oxy)-1,2,3-benzotriazin-4(3H)-one](/img/structure/B14260044.png)
